molecular formula C12H14O5 B3025966 10-Norparvulenone CAS No. 618104-32-8

10-Norparvulenone

Cat. No. B3025966
CAS RN: 618104-32-8
M. Wt: 238.24 g/mol
InChI Key: NXSUIALRPVXVTA-UHFFFAOYSA-N
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Description

10-Norparvulenone is a fungal metabolite originally isolated from Microsphaeropsis . It has been found to decrease viral sialidase activity in, and increase survival of, MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 when used at a concentration of 1 µg/ml .


Synthesis Analysis

The total synthesis of this compound has been achieved using a xanthate-mediated addition-cyclization sequence . This method enables the construction of the alpha-tetralone subunit, which is a key structural feature of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H14O5 . Its structure includes a 1(2H)-naphthalenone core with hydroxy, methoxy, and hydroxymethyl substituents .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been extensively reported, its synthesis involves a xanthate-mediated addition-cyclization sequence .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 238.2 . It is soluble in dichloromethane, DMSO, ethanol, and methanol .

Scientific Research Applications

However, to provide value and insight into similar research, I can share information on the applications of various compounds and drugs in scientific research from the papers found:

N-Acetylcysteine in Medical Conditions

N-Acetylcysteine (NAC) has been studied for its potential as a treatment or adjunctive therapy in numerous medical conditions. It has been documented to have clinical usefulness in conditions like cystic fibrosis, chronic obstructive lung disease, and as an antidote in Tylenol overdose. Furthermore, there is emerging evidence supporting its use in a range of other conditions due to its safe, simple, and inexpensive nature. Some of the conditions include polycystic ovary disease, male infertility, sleep apnea, acquired immune deficiency syndrome, influenza, Parkinsonism, multiple sclerosis, peripheral neuropathy, stroke outcomes, diabetic neuropathy, Crohn's disease, ulcerative colitis, schizophrenia, bipolar illness, and obsessive-compulsive disorder. NAC may also serve as a chelator for heavy metals and nanoparticles (Schwalfenberg, 2021).

Heparin and Its Derivatives as Anti-Inflammatory Agents

Heparin is primarily known for its use as an anticoagulant, but it also possesses anti-inflammatory properties. A systematic review was conducted to assess the efficacy and safety of heparin and its derivatives as anti-inflammatory agents. The review concluded that heparin appears to be a safe and effective anti-inflammatory agent, although more data from larger rigorously designed studies are needed to support its use as such in a clinical setting (Mousavi et al., 2015).

Nanoparticles in Medical Applications

Nanoparticles are increasingly used in medical applications, particularly in diagnostic and therapeutic tools to better understand, detect, and treat human diseases. Understanding the properties of nanoparticles and their effect on the body is crucial, especially when exposure to nanoparticles is intentional, such as in medical purposes (Lewinski et al., 2008).

properties

IUPAC Name

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSUIALRPVXVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346895
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618104-32-8
Record name (±)-10-Norparvulenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources of 10-Norparvulenone?

A1: this compound is a natural product that has been isolated from various fungal species. These include Microsphaeropsis sp. FO-5050 [], Pestalotiopsis photiniae [], Leptosphaerulina chartarum 3608 [], and Pulvinula sp. 11120 [].

Q2: What is the reported biological activity of this compound?

A2: this compound has demonstrated anti-influenza virus activity by inhibiting the replication of influenza virus A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells []. It has also shown antifungal activity against Gibberelle zeae, Botrytis cinerea, and Phytophthora nicotianae [].

Q3: Have there been any total syntheses reported for this compound?

A3: Yes, several total syntheses of (±)-10-norparvulenone have been reported. A notable approach utilizes a xanthate-mediated addition-cyclization sequence for constructing the alpha-tetralone subunit [, ]. This method, starting from commercially available m-methoxyphenol, offers a concise route to the target molecule.

Q4: What is the structure of this compound?

A4: this compound contains a tetralone core structure. While the provided abstracts do not provide specific spectroscopic data, they indicate that standard techniques like NMR and HR-ESIMS were used for structural elucidation [].

Q5: Has the environmental impact of this compound been studied?

A5: The provided research abstracts do not mention any studies on the environmental impact or degradation pathways of this compound. This information would be crucial for assessing any potential ecological risks associated with the compound.

Q6: What analytical techniques have been used to characterize this compound?

A7: Researchers have employed various analytical methods to characterize this compound. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in determining the molecular weight, formula, and structural details of the compound.

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